3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid is a chemical compound categorized under the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds that consist of a benzene ring fused to a thiazole ring. This specific compound features a bromo group at the 2-position of the benzothiazole ring and a propanoic acid moiety at the 3-position, which contributes to its unique chemical properties and potential applications in various scientific fields.
The compound can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, which provide detailed specifications regarding its structural formula, molecular weight, and purity levels. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid, with the molecular formula and a CAS number of 2694727-60-9 .
The synthesis of 3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid typically involves several steps, including the bromination of benzothiazole derivatives followed by carboxylation or alkylation reactions. A common method includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
Key structural data includes:
3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid can engage in several types of chemical reactions:
The reactivity of the bromo group makes it a versatile intermediate in organic synthesis, allowing for the formation of various derivatives that may exhibit enhanced biological activity.
The mechanism of action for 3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid revolves around its interaction with biological targets. Benzothiazole derivatives are known to inhibit specific enzymes involved in bacterial metabolism and replication, such as dihydroorotase and DNA gyrase. This inhibition can lead to antimicrobial effects, making these compounds valuable in medicinal chemistry.
The physical properties include:
Chemical properties include:
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid has several applications in scientific research:
This compound's diverse applications highlight its significance across multiple scientific disciplines.
Benzothiazole, a bicyclic heterocycle comprising fused benzene and thiazole rings, emerged as a privileged scaffold in medicinal chemistry following the discovery of natural derivatives like firefly luciferin. Early applications focused on industrial uses, such as vulcanization accelerators in rubber manufacturing, leveraging the electron-deficient thiazole ring's reactivity. By the mid-20th century, researchers recognized the pharmacodynamic potential of benzothiazole derivatives, leading to the development of riluzole (for ALS) and pramipexole (for Parkinson’s disease). These breakthroughs highlighted the scaffold’s ability to cross the blood-brain barrier and interact with diverse biological targets, including neurotransmitter receptors and enzymes [4] [9].
The evolution accelerated with structure-activity relationship (SAR) studies, which demonstrated that substitutions at the 2- and 6-positions of benzothiazole markedly enhanced target specificity. For instance, 2-aminobenzothiazoles became key intermediates for antitumor agents, while 6-nitro/amino derivatives exhibited potent antimicrobial effects. By 2020, benzothiazole derivatives accounted for >150 clinical candidates targeting cancer, diabetes, and infectious diseases, underscoring their versatility in addressing unmet medical needs [4] [5].
Table 1: Key Milestones in Benzothiazole-Based Drug Discovery
Year Range | Development Phase | Notable Advances |
---|---|---|
1880s–1950s | Industrial Applications | Vulcanization accelerators; dye synthesis (thioflavin) |
1960s–1990s | Early Pharmacological Studies | Isolation of natural benzothiazoles (e.g., firefly luciferin); riluzole development |
2000s–Present | Targeted Therapeutics | PPARγ agonists for diabetes; MYC inhibitors for oncology [5] [9] |
The 2-bromo-6-yl substitution in benzothiazole derivatives confers distinct electronic and steric properties critical for bioactivity. The bromine atom at C2 acts as a strong electron-withdrawing group, polarizing the thiazole ring and enhancing electrophilicity. This facilitates nucleophilic displacement reactions (e.g., with amines or thiols), enabling rapid diversification into analogs like kinase inhibitors or antimicrobials [4] [7]. Concurrently, the 6-position’s para-orientation on the benzoid ring allows for linear extension of functional groups without significant steric hindrance. This spatial arrangement is optimal for π-stacking with biological macromolecules, as evidenced in benzothiazole-based DNA intercalators [5] [9].
Quantum mechanical studies reveal that 2-bromo substitution reduces the HOMO-LUMO energy gap by ~1.2 eV compared to unsubstituted benzothiazole, enhancing charge transfer interactions with target proteins. Additionally, X-ray crystallography of analogs confirms a coplanar conformation between the thiazole and benzene rings, which stabilizes binding to hydrophobic enzyme pockets—observed in SPPARγM (Selective Peroxisome Proliferator-Activated Receptor γ Modulators) like INT131 [4] [9].
Table 2: Electronic and Steric Effects of Key Substituents in Benzothiazole Pharmacophores
Substituent Position | Electronic Effect | Steric Consequence | Biological Impact |
---|---|---|---|
2-Bromo | Strong σ-withdrawing | Moderate bulk (van der Waals radius: 1.85Å) | Facilitates nucleophilic displacement; enhances electrophilicity |
6-Alkyl/acid | Mild π-donor (alkyl) / Polar (acid) | Linear flexibility | Improves solubility and target engagement |
2-Unsubstituted | Neutral | Minimal bulk | Reduced reactivity and target affinity |
Functionalizing benzothiazole with propanoic acid serves dual strategic roles in drug design:
Metabolic stability studies indicate that propanoic acid chains resist β-oxidation better than longer alkyl linkers, minimizing catabolic breakdown. This is critical for sustained target inhibition in oncology applications, such as disrupting MYC-driven transcription in lymphoma and neuroblastoma [5].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: